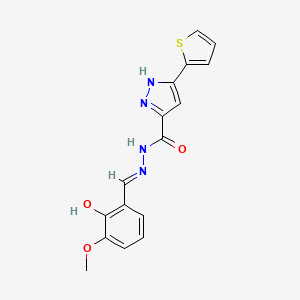

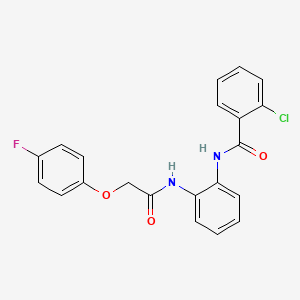

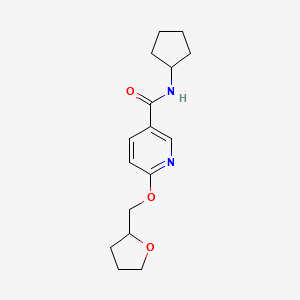

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions or condensation processes, employing key building blocks like arylpiperazines and thiophenes. For example, the synthesis of "2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile" was achieved via a nucleophilic substitution reaction of 1-methylpiperazine with a bromo analogue, showcasing a method that could potentially be adapted for the synthesis of the compound (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

The molecular structure of compounds within this chemical space often features interactions such as hydrogen bonding, π-π interactions, and electrostatic interactions. These molecular interactions are crucial for the biological activity of the compounds. Structural characterizations, including X-ray crystallography and spectroscopic methods, are employed to understand these interactions in detail (Karczmarzyk & Malinka, 2008).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Compounds related to 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea have been synthesized and evaluated for their biological activity. A study by Pessoa‐Mahana et al. (2012) involved the synthesis of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, which were evaluated for their affinity towards 5-HT1A receptors. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was a key focus, providing insights into the electrostatic interactions that explain the observed affinity for these compounds.

Anticonvulsant and Antidepressant Activity

Research has been conducted on derivatives of thiophene compounds, with studies indicating their potential in treating neurological conditions. For instance, Kamiński et al. (2015) synthesized a library of new hybrid anticonvulsant agents combining chemical fragments of known antiepileptic drugs. These compounds displayed a broad spectrum of activity in preclinical seizure models. Similarly, Orus et al. (2002) synthesized benzo[b]thiophene derivatives with various substituents, aiming to create new dual antidepressant drugs. These compounds were evaluated for in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition.

Anticancer Properties

The potential anticancer properties of thiophene derivatives have been a subject of study. Shareef et al. (2016) synthesized novel thiophene-2-carboxaldehyde derivatives, exhibiting antibacterial, antifungal activity, and less toxic nature. They also conducted optical spectroscopic, anticancer, and docking studies to confirm the binding characteristics and pharmacokinetic mechanism of these compounds.

Propriétés

IUPAC Name |

1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4S2/c1-3-23-11-13-24(14-12-23)19(18-10-7-15-26-18)16(2)21-20(25)22-17-8-5-4-6-9-17/h4-10,15-16,19H,3,11-14H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRADHUQCGOYLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2481092.png)

![3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2481099.png)

![[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2481101.png)

![1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2481104.png)